1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Scientific Research Applications
1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
Like all drugs, the action of piperidine derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, this compound has been found to interact with neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptors, influencing neurotransmission and synaptic plasticity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to modulate cell signaling pathways, including the NMDA receptor-mediated signaling pathway, which plays a crucial role in synaptic plasticity and memory formation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound also affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to cytochrome P450 enzymes, leading to the inhibition or activation of these enzymes and affecting the metabolism of other compounds. Additionally, this compound can bind to NMDA receptors, modulating their activity and influencing neurotransmission. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism. These long-term effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on neuronal function, including enhanced synaptic plasticity and memory formation. At high doses, this compound can have toxic effects, including neurotoxicity and oxidative stress. These adverse effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized by these enzymes, leading to the formation of various metabolites. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes and affecting the production of reactive oxygen species .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. Additionally, this compound can bind to various proteins, affecting its distribution within tissues and influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles and affecting its biological activity .
Preparation Methods
The synthesis of 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This pseudo five-component reaction is catalyzed by dual-functional ionic liquids, such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) . This method offers advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions.
Chemical Reactions Analysis
1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can be performed to form spiropiperidines or condensed piperidines.
Comparison with Similar Compounds
1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride can be compared with other piperidine derivatives, such as:
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiproliferative and antimetastatic effects on various cancers.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo unique chemical reactions and exhibit distinct biological activities.
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-4-6-12(8-10)7-9-3-1-2-5-11-9;;/h9-11,13H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQEBFRSGXNPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC(C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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